ATAC21

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

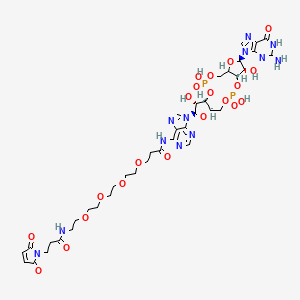

C38H50N12O21P2 |

|---|---|

分子量 |

1072.8 g/mol |

IUPAC名 |

N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

InChI |

InChI=1S/C38H50N12O21P2/c39-38-46-34-27(35(57)47-38)44-19-50(34)37-29(56)31-21(69-37)16-67-72(58,59)70-30-20(15-66-73(60,61)71-31)68-36(28(30)55)49-18-43-26-32(41-17-42-33(26)49)45-23(52)4-7-62-9-11-64-13-14-65-12-10-63-8-5-40-22(51)3-6-48-24(53)1-2-25(48)54/h1-2,17-21,28-31,36-37,55-56H,3-16H2,(H,40,51)(H,58,59)(H,60,61)(H3,39,46,47,57)(H,41,42,45,52)/t20-,21-,28-,29-,30-,31-,36-,37-/m1/s1 |

InChIキー |

IMLWHYAMUXROKG-WWVXGGQVSA-N |

異性体SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)OP(=O)(O1)O)O |

正規SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)OP(=O)(O1)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Mechanism of Action of Compound 21 (C21): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 21 (C21), also known as Buloxibutid, is a first-in-class, orally available, non-peptide small molecule that functions as a selective agonist for the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] The AT2R is a key component of the protective arm of the Renin-Angiotensin System (RAS), and its activation is known to counteract many of the detrimental effects mediated by the Angiotensin II Type 1 Receptor (AT1R), such as vasoconstriction, inflammation, and fibrosis.[4] C21 has demonstrated therapeutic potential in a range of preclinical models of disease and is under clinical investigation for conditions such as Idiopathic Pulmonary Fibrosis (IPF).[5][6][7][8][9] This guide provides an in-depth overview of the mechanism of action of C21, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Selective AT2 Receptor Agonism

The primary mechanism of action of C21 is its high-affinity binding to and activation of the AT2R. It exhibits high selectivity for the AT2R over the AT1R, which is crucial for its therapeutic profile, as AT1R activation is associated with pathological processes.[1][2] This selective agonism initiates a cascade of downstream signaling events that are broadly tissue-protective, including anti-inflammatory, anti-fibrotic, vasodilatory, and neuroprotective effects.[10][11]

Quantitative Data: Binding Affinity and Preclinical Efficacy

The selectivity and potency of C21 have been quantified in various studies. The following tables summarize key quantitative data regarding its binding affinity and efficacy in preclinical models.

Table 1: Receptor Binding Affinity of Compound 21

| Receptor Target | Binding Affinity (Ki) | Reference(s) |

| Angiotensin II Type 2 Receptor (AT2R) | 0.4 nM | [2][3] |

| Angiotensin II Type 1 Receptor (AT1R) | >10,000 nM (>10 µM) | [2][3] |

| Thromboxane A2 Receptor | 3.74 µM | [12] |

Table 2: Summary of Preclinical Efficacy of Compound 21

| Disease Model | Species | C21 Dose | Key Findings | Reference(s) |

| Pulmonary Hypertension (Monocrotaline-induced) | Rat | 0.03 mg/kg | Reduced right ventricle hypertrophy and fibrosis; Reduced lung interstitial and perivascular fibrosis. | [1] |

| Ischemic Stroke (MCAO) | Rat | 0.03 mg/kg (IP) | Significantly decreased cerebral infarct size and neurological deficits. | [13][14] |

| Ischemic Stroke (MCAO) | Mouse | 0.03 mg/kg | Increased survival and reduced neurological deficits. | [1] |

| Traumatic Brain Injury | Mouse | 0.03 mg/kg | Increased expression of anti-inflammatory IL-10; Reduced expression of pro-inflammatory IL-1β and TNF-α. | |

| Myocardial Infarction | Rat | 7-day treatment | Improved systolic and diastolic function; Reduced cardiac scar size and inflammatory markers. | [10] |

Table 3: Clinical Trial Data for Compound 21 (Buloxibutid) in Idiopathic Pulmonary Fibrosis (IPF)

| Trial Name | Phase | Dose | Key Efficacy Endpoint | Result | Reference(s) |

| AIR Trial | 2a | 100 mg twice daily | Change in Forced Vital Capacity (FVC) | Showed potential improvement in lung function over 36 weeks. | [6][7] |

| ASPIRE Trial | 2b | 50 mg and 100 mg twice daily | Change in FVC from baseline | Ongoing, designed to provide robust evidence of efficacy and safety. | [8] |

Key Signaling Pathways and Cellular Effects

Activation of the AT2R by C21 triggers several key downstream signaling pathways that mediate its therapeutic effects.

Anti-Inflammatory Pathway

A prominent effect of C21 is the suppression of inflammatory responses.[11][15] This is primarily achieved through the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[10][15]

-

Mechanism: AT2R activation leads to the inhibition of NF-κB activation and its subsequent translocation to the nucleus.[15] This prevents the transcription of a wide array of pro-inflammatory genes.

-

Downstream Effects:

-

Decreased production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[10]

-

Increased expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).

-

Anti-Fibrotic Pathway

C21 has demonstrated significant anti-fibrotic effects in preclinical models of cardiac, renal, and pulmonary fibrosis.[1] This action is largely mediated by the inhibition of Transforming Growth Factor-beta (TGF-β) signaling, a central pathway in the pathogenesis of fibrosis.

-

Mechanism: AT2R stimulation interferes with the TGF-β signaling cascade, which is a major driver of fibroblast differentiation into myofibroblasts and subsequent extracellular matrix deposition.

-

Downstream Effects:

-

Reduced expression of TGF-β1.

-

Decreased collagen deposition and tissue scarring.

-

Attenuation of myofibroblast differentiation.

-

Vasodilation Pathway

AT2R activation promotes vasodilation, which contributes to its protective effects in cardiovascular and cerebrovascular diseases.[10] This effect is primarily mediated through the bradykinin-nitric oxide (NO) pathway.

-

Mechanism: Stimulation of the AT2R on endothelial cells leads to the local production of bradykinin (B550075). Bradykinin, in turn, stimulates the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS). NO then activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.[4][16]

-

Downstream Effects:

-

Increased local bradykinin and NO production.

-

Increased cGMP levels in vascular smooth muscle cells.

-

Relaxation of blood vessels and improved blood flow.

-

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of C21.

Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol is used to visually and quantitatively assess the inhibitory effect of C21 on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.

Workflow Diagram

Methodology

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on glass coverslips in 96-well plates until they reach 70-80% confluency.

-

Pre-treatment: Cells are pre-treated with various concentrations of C21 or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as TNF-α (e.g., 10 ng/mL) or Lipopolysaccharide (LPS), for 30-60 minutes to induce NF-κB translocation.[17]

-

Fixation and Permeabilization: The culture medium is removed, and cells are washed with ice-cold Phosphate-Buffered Saline (PBS). Cells are then fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[17]

-

Immunostaining:

-

Non-specific binding sites are blocked using a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

-

Cells are incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclei are counterstained with DAPI for 5 minutes.[17]

-

-

Imaging and Analysis: Coverslips are mounted, and images are acquired using a confocal microscope. The fluorescence intensity of the p65 subunit in the nucleus (co-localized with DAPI) versus the cytoplasm is quantified using image analysis software (e.g., ImageJ) to determine the degree of translocation.[18]

Protocol: In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion)

This protocol describes a common in vivo model used to evaluate the neuroprotective effects of C21 following a stroke.[19]

Workflow Diagram

Methodology

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used, as hypertension is a major risk factor for stroke.[13]

-

Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Middle Cerebral Artery Occlusion (MCAO): A focal cerebral ischemia is induced by the intraluminal suture method. A nylon monofilament is inserted via the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.[19]

-

Ischemia and Reperfusion: The occlusion is maintained for a defined period (e.g., 90 minutes) to induce an ischemic injury. The suture is then withdrawn to allow for reperfusion of the affected brain tissue.[13]

-

Drug Administration: C21 (e.g., 0.03 mg/kg) or a saline vehicle is administered via intraperitoneal (IP) injection at specific time points after the onset of reperfusion (e.g., 4, 24, and 48 hours post-MCAO).[14]

-

Behavioral Testing: Neurological deficits are assessed at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system to evaluate motor and sensory function.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours post-stroke), animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The infarct volume is then calculated using image analysis software. Alternatively, Magnetic Resonance Imaging (MRI) can be used to assess infarct volume in vivo.[13]

Conclusion

Compound 21 represents a targeted therapeutic approach that leverages the protective arm of the Renin-Angiotensin System. Its mechanism of action, centered on the selective activation of the AT2R, initiates a multifaceted response characterized by potent anti-inflammatory, anti-fibrotic, and vasodilatory effects. The preclinical and emerging clinical data underscore its potential as a novel treatment for a variety of complex diseases, most notably Idiopathic Pulmonary Fibrosis. Further research will continue to elucidate the full therapeutic utility of this promising molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are AT2R modulators and how do they work? [synapse.patsnap.com]

- 5. Action for Pulmonary Fibrosis [actionpf.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. patientworthy.com [patientworthy.com]

- 8. atsjournals.org [atsjournals.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of the AT(2) receptor agonist C21 on blood pressure and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. The angiotensin type 2 receptor agonist Compound 21 elicits cerebroprotection in endothelin-1 induced ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Angiotensin II type 2 receptor agonist Compound 21 attenuates pulmonary inflammation in a model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AT(2) receptor-dependent vasodilation is mediated by activation of vascular kinin generation under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]

ATAC21: A Technical Guide to a Novel STING Agonist for Targeted Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATAC21 is a novel compound designed for targeted immunotherapy, comprising a potent stimulator of interferon genes (STING) agonist covalently linked to a maleimide-polyethylene glycol (PEG) linker. This structure enables the conjugation of this compound to antibodies, creating antibody-drug conjugates (ADCs) that can selectively deliver the immune-stimulating agent to target cells, such as cancer cells. The STING agonist component, a cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) analog, activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the structure, properties, and methodologies associated with this compound.

Compound Structure and Properties

This compound is chemically defined as N-(9-((2R,3R,3aS,7aR,9R,10R,10aS,14aR)-9-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,5,10,12-tetrahydroxy-5,12-dioxidooctahydro-2H,7H-difuro[3,2-d:3',2'-j][1][2][][4]tetraoxa[5][6]diphosphacyclododecin-2-yl)-9H-purin-6-yl)-1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-3,6,9,12-tetraoxapentadecan-15-amide.

The structure consists of two key components:

-

Immune-stimulatory Moiety: A cyclic dinucleotide, specifically a cGAMP analog, which is a potent agonist of the STING protein.

-

Linker: A noncleavable maleimide-PEG4 linker designed for stable conjugation to antibodies or other targeting ligands.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2101204-23-1 | [4] |

| Molecular Formula | C38H50N12O21P2 | [4] |

| Molecular Weight | 1072.83 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in aqueous buffers and most organic solvents. | [7] |

| Storage | Store at -20°C, avoid frequent thawing and freezing. | [7] |

Quantitative Biological Activity

Mechanism of Action: STING Signaling Pathway

This compound functions as a STING agonist. Upon delivery to the cytoplasm of a target cell, the cGAMP moiety of this compound binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.

Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines. These secreted cytokines then act in an autocrine and paracrine manner to stimulate a broad anti-tumor immune response, including the activation of natural killer (NK) cells and cytotoxic T lymphocytes.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis would generally involve two main stages:

-

Synthesis of the cGAMP analog: This is a complex multi-step organic synthesis process, likely involving the protection of functional groups on guanosine and adenosine, formation of the phosphodiester and phosphotriester linkages, and subsequent cyclization and deprotection steps.

-

Conjugation to the maleimide-PEG4 linker: The synthesized cGAMP analog would then be reacted with a pre-activated maleimide-PEG4 linker containing a reactive group (e.g., an NHS ester) that can form a stable amide bond with an amine on the cGAMP molecule.

The general synthetic approach for related compounds involves reacting an activated carboxylic ester of the linker with an appropriately substituted amine-containing immune-stimulatory compound.

Conjugation of this compound to Antibodies

This compound is designed for conjugation to antibodies via its maleimide (B117702) group, which reacts with free sulfhydryl (thiol) groups. This is typically achieved by reducing the interchain disulfide bonds of the antibody.

Materials:

-

Antibody (e.g., anti-CD40, SBT-040) in a suitable buffer (e.g., PBS, pH 7.0-7.5).

-

This compound.

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Reaction Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH 7.5.

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification system (e.g., size-exclusion chromatography).

Protocol:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.

-

Incubate at 37°C for 30-90 minutes to reduce the disulfide bonds.

-

Remove the excess reducing agent using a desalting column or spin filtration.

-

-

Conjugation Reaction:

-

Immediately after reduction, add this compound to the reduced antibody solution. A 5-10 fold molar excess of this compound over the antibody is a common starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching:

-

Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on this compound.

-

Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the resulting antibody-ATAC21 conjugate using size-exclusion chromatography (SEC) to remove unconjugated this compound and other small molecules.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and aggregation of the conjugate by SEC-HPLC.

-

Confirm the retained binding affinity of the antibody to its target antigen via ELISA or surface plasmon resonance (SPR).

-

Applications and Future Directions

This compound, when conjugated to a targeting antibody, has the potential to be a powerful therapeutic agent for cancer. By selectively delivering a STING agonist to tumor cells, it can convert "cold" tumors with a non-immunogenic microenvironment into "hot" tumors that are susceptible to immune-mediated killing. A notable application is its combination with an anti-CD40 antibody, such as SBT-040, to create a potent anti-cancer conjugate.[1][5] This combination not only induces tumor cell death but also activates antigen-presenting cells, further amplifying the anti-tumor immune response.

Future research will likely focus on:

-

Optimizing the drug-to-antibody ratio for maximal efficacy and minimal toxicity.

-

Exploring different antibody targets to expand the therapeutic applications of this compound conjugates.

-

Investigating the combination of this compound-based ADCs with other immunotherapies, such as checkpoint inhibitors.

-

Developing more detailed pharmacokinetic and pharmacodynamic profiles of this compound conjugates.

Conclusion

This compound represents a promising advancement in the field of targeted immunotherapy. Its unique structure, combining a potent STING agonist with a versatile conjugation linker, allows for the creation of antibody-drug conjugates that can harness the power of the innate immune system to fight cancer and other diseases. The methodologies outlined in this guide provide a foundation for researchers and drug developers to explore the full therapeutic potential of this innovative compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. m.youtube.com [m.youtube.com]

- 7. confluore.com [confluore.com]

- 8. axonmedchem.com [axonmedchem.com]

No Public Data Found for the Discovery and Synthesis of "ATAC21"

Initial searches for a chemical compound or molecule designated "ATAC21" have yielded no relevant results in the public domain. Information available under this identifier primarily relates to aviation and military contexts, with no connection to chemical synthesis, drug discovery, or biological signaling pathways.

Efforts to locate scientific literature, patents, or technical documentation concerning a substance named this compound for the purpose of creating an in-depth technical guide have been unsuccessful. The search results consistently point to "this compound" as a flight designator for the Airborne Tactical Advantage Company (ATAC), which provides tactical flight training. The aircraft associated with this designator is the F-21 Kfir.

Due to the absence of any publicly available data on a compound or therapeutic agent named this compound, it is not possible to provide the requested technical guide, including summaries of quantitative data, experimental protocols, or visualizations of signaling pathways.

It is possible that "this compound" may be an internal project code, a newly developed compound not yet disclosed in public forums, or a misinterpretation of another designation. Researchers and professionals in drug development seeking information on this topic are advised to verify the nomenclature and consult internal or proprietary databases for an entity with this name. Without publicly accessible primary sources detailing its discovery, synthesis, and mechanism of action, a comprehensive technical whitepaper cannot be generated at this time.

ATAC21 role in immune stimulation

An In-depth Technical Guide on the Role of the cGAS-STING Pathway in Immune Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular damage. A central player in this response is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2] This pathway is critical for detecting the presence of cytosolic DNA, which can originate from viruses, bacteria, or damaged host cells, and initiating a robust immune response.[1][3] This guide provides a detailed overview of the cGAS-STING pathway, its mechanism of action, and its significance in immune stimulation, with a particular focus on the induction of type I interferons and other inflammatory cytokines. While the specific term "ATAC21" did not yield a direct molecular entity in the context of immune stimulation, the underlying query strongly points towards mechanisms of innate immunity, particularly those involving the interferon response, which is a hallmark of the cGAS-STING pathway. Furthermore, there is a known link between Trisomy 21 (the presence of an extra copy of chromosome 21) and a constitutively activated interferon response.[4]

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA).[1] This detection triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for antiviral and antitumor immunity.[1][5]

Mechanism of Activation

The activation of the cGAS-STING pathway is a multi-step process:

-

DNA Sensing by cGAS : The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a cytosolic DNA sensor.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) from ATP and GTP.[1]

-

STING Activation : cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[1] This binding event induces a conformational change in STING, leading to its activation.

-

STING Translocation and Signaling Complex Formation : Activated STING translocates from the ER to the Golgi apparatus.[1] In the Golgi, STING serves as a scaffold to recruit and activate downstream signaling molecules, including TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[1]

-

Activation of Transcription Factors : TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[1] Concurrently, IKK phosphorylates IκBα, which leads to the activation and nuclear translocation of the transcription factor nuclear factor-κB (NF-κB).[1]

-

Gene Transcription : In the nucleus, activated IRF3 and NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1][2]

Downstream Effects of STING Activation

The activation of the cGAS-STING pathway culminates in a potent innate immune response characterized by:

-

Type I Interferon Production : Type I IFNs play a crucial role in antiviral defense by inducing an antiviral state in neighboring cells and activating various immune cells.

-

Pro-inflammatory Cytokine and Chemokine Release : The production of cytokines such as TNF-α and IL-6, and chemokines, helps to recruit and activate other immune cells, including natural killer (NK) cells and T cells, to the site of infection or damage.[6]

-

Antitumor Immunity : In the context of cancer, the cGAS-STING pathway can be activated by tumor-derived DNA, leading to an antitumor immune response.[5][6] STING activation in dendritic cells (DCs) is crucial for the cross-priming of CD8+ T cells, which are potent killers of tumor cells.[2]

Key Proteins in the cGAS-STING Pathway

| Protein | Function |

| cGAS | Cytosolic DNA sensor; synthesizes cGAMP upon DNA binding.[1] |

| STING | Adaptor protein that is activated by cGAMP; initiates downstream signaling.[1] |

| TBK1 | Kinase that phosphorylates and activates IRF3.[1] |

| IKK | Kinase that activates the NF-κB pathway.[1] |

| IRF3 | Transcription factor that drives the expression of type I interferons.[1] |

| NF-κB | Transcription factor that drives the expression of pro-inflammatory cytokines.[1] |

Experimental Protocols

Assessment of STING Pathway Activation

A common method to assess the activation of the STING pathway in response to a stimulus (e.g., cytosolic DNA, viral infection, or a STING agonist) involves measuring the phosphorylation of key signaling proteins and the expression of downstream target genes.

Objective : To determine if a given treatment activates the cGAS-STING pathway in a cell line (e.g., human monocytic THP-1 cells).

Materials :

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulus (e.g., herring testis DNA (HT-DNA), cGAMP, or a small molecule STING agonist)

-

Transfection reagent (for HT-DNA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies against phospho-STING, total STING, phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for IFN-β, CXCL10, and a housekeeping gene (e.g., GAPDH)

Methodology :

-

Cell Culture and Treatment :

-

Culture THP-1 cells to the desired density.

-

Treat the cells with the stimulus for a specified time course (e.g., 0, 1, 3, 6 hours). For intracellular delivery of DNA, use a suitable transfection reagent.

-

-

Protein Analysis (Western Blotting) :

-

After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the phosphorylation status of STING, TBK1, and IRF3.

-

-

Gene Expression Analysis (RT-qPCR) :

-

After treatment, isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform quantitative PCR using primers for IFN-β, CXCL10, and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.

-

Expected Outcome : Activation of the cGAS-STING pathway will be indicated by an increase in the phosphorylation of STING, TBK1, and IRF3, as well as an upregulation of IFN-β and CXCL10 mRNA levels.

Visualizations

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | The cGAS-STING Pathway: A Promising Immunotherapy Target [frontiersin.org]

- 3. cGAS-independent STING activation in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trisomy 21 consistently activates the interferon response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 6. Stimulation of an anti-tumor immune response with “chromatin-damaging” therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of TC21: A Technical Overview

Introduction: The Ras-related protein TC21 (also known as R-Ras2) is a member of the Ras superfamily of small GTPases. Despite sharing only 55% amino acid identity with classical Ras proteins, constitutively activated forms of TC21 exhibit potent transforming activity.[1][2] This technical guide provides an overview of the preliminary in vitro studies that have begun to elucidate the unique signaling pathways and cellular functions of TC21. The findings summarized herein are of significant interest to researchers and professionals in the fields of oncology and drug development, as they highlight TC21 as a potential therapeutic target.

Quantitative Data Summary

While specific quantitative data from initial in vitro studies are often presented in the context of broader experimental outcomes, the following table summarizes the key findings regarding the transforming potential of TC21.

| Cell Line | Assay Type | Key Finding | Reference |

| NIH 3T3 | Focus Formation Assay | Constitutively activated TC21 induces potent morphological transformation. | [1] |

| NIH 3T3 | Soft Agar (B569324) Assay | TC21-transformed cells exhibit anchorage-independent growth. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of TC21.

1. Cell Culture and Transfection:

-

Cell Line: NIH 3T3 mouse embryonic fibroblasts.

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: NIH 3T3 cells are transfected with expression vectors encoding wild-type or constitutively activated TC21 using the calcium phosphate (B84403) precipitation method.

2. Transformation Assays:

-

Focus Formation Assay:

-

NIH 3T3 cells are seeded at a density of 5 x 10^5 cells per 100-mm dish.

-

24 hours after seeding, cells are transfected with the appropriate TC21 expression vectors.

-

The medium is changed every 3-4 days.

-

After 14-21 days, the cells are fixed with methanol (B129727) and stained with Giemsa.

-

Foci of morphologically transformed cells are counted.

-

-

Soft Agar Assay:

-

A base layer of 0.6% agar in DMEM with 10% FBS is prepared in 60-mm dishes.

-

Transfected NIH 3T3 cells are suspended in 0.3% agar in DMEM with 10% FBS and seeded on top of the base layer at a density of 1 x 10^4 cells per dish.

-

The medium is changed every 3-4 days.

-

After 14-21 days, colonies are visualized and counted.

-

3. Yeast Two-Hybrid Analysis:

-

Objective: To assess the interaction between TC21 and various effector proteins, such as Raf kinases.

-

Methodology:

-

The coding sequence of TC21 is cloned into a GAL4 DNA-binding domain vector.

-

The coding sequences of potential interacting proteins (e.g., Raf-1, A-Raf, B-Raf) are cloned into a GAL4 activation domain vector.

-

Both plasmids are co-transformed into a suitable yeast strain (e.g., Y190).

-

Transformants are selected on appropriate synthetic dropout media.

-

Protein-protein interactions are assessed by monitoring the activation of reporter genes (e.g., HIS3, lacZ) through growth on selective media and β-galactosidase assays.

-

4. Kinase Activity Assays:

-

Objective: To determine if TC21 activation leads to the activation of downstream kinases like Raf-1 and B-Raf.

-

Methodology:

-

NIH 3T3 cells are transfected with expression vectors for activated Ras or TC21.

-

Cell lysates are prepared, and Raf-1 or B-Raf is immunoprecipitated using specific antibodies.

-

The kinase activity of the immunoprecipitated proteins is assayed by incubating them with a substrate (e.g., myelin basic protein) and [γ-32P]ATP.

-

The incorporation of phosphate into the substrate is quantified by autoradiography and densitometry.

-

Signaling Pathways and Visualizations

A key finding from in vitro studies is that TC21-mediated transformation occurs through signaling pathways that are independent of the Raf kinases.[1] While Ras proteins interact with and activate Raf kinases, yeast two-hybrid analyses have shown that TC21 does not interact with full-length Raf-1, A-Raf, or B-Raf.[1] Furthermore, in contrast to Ras-transformed cells, TC21-transformed NIH 3T3 cells do not exhibit elevated Raf-1 or B-Raf kinase activity.[1] This indicates that TC21 utilizes distinct downstream effectors to drive cellular transformation.

Caption: TC21 Signaling Pathway Divergence from Ras.

Caption: In Vitro Transformation Assay Workflow.

References

Early Research Findings on ATAC21: A Novel TC21-Pathway Modulator

Abstract: This document provides a comprehensive technical overview of the early-stage research and preclinical findings for ATAC21, a novel small molecule inhibitor targeting the TC21 signaling pathway. Dysregulation of the Ras-related protein TC21 (R-Ras2) is implicated in the pathogenesis of several human cancers, promoting tumorigenesis through pathways including PI3K, p38 MAPK, and mTOR.[1] this compound was developed to selectively modulate this activity, presenting a promising therapeutic strategy. This guide details the molecule's mechanism of action, summarizes key in vitro and in vivo data, outlines experimental protocols, and visualizes the core scientific concepts. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.

Introduction and Mechanism of Action

TC21 is a Ras-related GTPase that, in its activated state, can drive potent cellular transformation.[2][3] Unlike classical Ras proteins, TC21 can induce oncogenic signaling independent of the Raf kinase pathway.[2] Instead, its tumorigenic effects are mediated through the activation of the phosphoinositide 3-kinase (PI3K), p38 MAPK, and mTOR pathways.[1] This distinct signaling cascade makes TC21 an attractive target for therapeutic intervention in cancers where this pathway is constitutively active.

This compound is a first-in-class, orally bioavailable small molecule designed to selectively bind to the active, GTP-bound state of TC21, preventing its interaction with downstream effectors. By inhibiting the TC21-PI3K signaling axis, this compound aims to suppress tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from our preclinical evaluation of this compound.

Table 1: In Vitro Biochemical and Cellular Assay Results

| Assay Type | Cell Line / Target | Endpoint | This compound Result |

|---|---|---|---|

| TC21 Binding Affinity | Recombinant Human TC21 | Kd (nM) | 15.2 |

| PI3K Activation Assay | EpH4-TC21G23V | p-Akt IC50 (nM) | 45.8 |

| Cell Proliferation | EpH4-TC21G23V | GI50 (µM) | 0.25 |

| Cell Proliferation | A549 (Lung Carcinoma) | GI50 (µM) | 0.31 |

| Cell Proliferation | PANC-1 (Pancreatic Carcinoma) | GI50 (µM) | 0.42 |

| Cell Proliferation | MCF-7 (Breast Carcinoma) | GI50 (µM) | > 10 |

Table 2: Murine Pharmacokinetic Profile of this compound

| Parameter | Route | Value |

|---|---|---|

| Half-life (t1/2) | IV (5 mg/kg) | 4.1 hours |

| Volume of Distribution (Vd) | IV (5 mg/kg) | 2.5 L/kg |

| Clearance (CL) | IV (5 mg/kg) | 0.7 L/hr/kg |

| Bioavailability (F%) | PO (20 mg/kg) | 35% |

| Cmax | PO (20 mg/kg) | 1.2 µM |

| Tmax | PO (20 mg/kg) | 2.0 hours |

Table 3: In Vivo Efficacy in A549 Xenograft Model

| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Vehicle Control | N/A | 1250 ± 150 | 0% |

| This compound | 20 mg/kg, QD, PO | 625 ± 110 | 50% |

| this compound | 40 mg/kg, QD, PO | 375 ± 95 | 70% |

Experimental Protocols

3.1. TC21 Binding Affinity Assay (Surface Plasmon Resonance)

-

Recombinant human TC21 protein was immobilized on a CM5 sensor chip.

-

A serial dilution of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer was prepared.

-

The compound solutions were injected over the chip surface at a flow rate of 30 µL/min.

-

Association and dissociation phases were monitored in real-time.

-

Data were fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).

3.2. Cell Proliferation Assay (MTS)

-

Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

-

Cells were treated with a 10-point, 3-fold serial dilution of this compound for 72 hours.

-

Cell viability was assessed by adding CellTiter 96® AQueous One Solution Reagent (MTS) and measuring absorbance at 490 nm.

-

Data were normalized to vehicle-treated controls, and the GI50 (concentration for 50% growth inhibition) was calculated using a four-parameter logistic curve fit.

3.3. Murine A549 Xenograft Model

-

Female athymic nude mice were subcutaneously inoculated with 5 x 106 A549 cells.

-

Tumors were allowed to grow to an average volume of 100-150 mm³.

-

Mice were randomized into three groups: Vehicle control, this compound (20 mg/kg), and this compound (40 mg/kg).

-

Treatments were administered once daily (QD) via oral gavage (PO) for 21 days.

-

Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

-

Tumor growth inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.

Visualizations: Pathways and Workflows

Caption: The TC21 signaling pathway and the inhibitory mechanism of this compound.

Caption: Experimental workflow for the in vivo murine xenograft efficacy study.

References

Unraveling the Core of ATAC21: A Technical Guide to its Linker Technology

For researchers, scientists, and professionals in drug development, understanding the nuances of linker technology in antibody-drug conjugates (ADCs) and other targeted therapies is paramount. This guide provides a detailed technical overview of the linker technology associated with ATAC21, a linker-immune-stimulatory compound conjugate. The information presented herein is synthesized from publicly available patent literature and chemical data.

This compound: A Conjugate of Linker and Immune-Stimulator

This compound is identified as a conjugate formed by linking an immune-stimulatory compound with a non-cleavable linker. This linker is characterized as a maleimide-polyethylene glycol (PEG) based structure, specifically a maleimide-PEG4 linker containing a succinimide (B58015) group. This composition is designed for stable attachment of the immune-stimulatory payload to a targeting moiety, such as an antibody.

A notable application of this compound is its conjugation to the anti-CD40 antibody, SBT-040. This creates a targeted immunotherapeutic agent designed to deliver the immune-stimulatory payload directly to CD40-expressing cells, thereby activating an immune response in a targeted manner.

The Fleximer® Linker Technology Platform

Patent documents associated with this compound frequently reference the Fleximer® linker technology. This platform is based on a solubilizing poly-acetal backbone. Drug molecules are incorporated into this backbone through a series of ester bonds. A key advantage of this technology is the potential for high drug-to-antibody ratios (DAR), with capabilities of achieving a DAR of up to 20, while maintaining favorable physicochemical properties of the conjugate.

Conceptual Workflow of Fleximer®-based Conjugation

The general workflow for creating a conjugate using a technology like Fleximer®, as implied in the context of this compound, involves several key steps. The antibody is first produced, followed by the chemical synthesis of the linker-payload molecule. Finally, the linker-payload is conjugated to the antibody.

Mechanism of Action and Signaling

The overarching goal of a conjugate like SBT-040-ATAC21 is to induce a targeted immune cell activation. The bispecific antibody component would bind to a tumor-associated antigen and an antigen on an antigen-presenting cell (APC). The attached immune-stimulatory compound, delivered via the this compound linker, would then potentiate the immune response. This targeted delivery is intended to enhance immune cell activation specifically at the tumor site, as compared to systemic administration of the immune-stimulatory agent alone.

The proposed signaling cascade initiated by such a conjugate would involve the initial binding of the antibody to its target on the tumor cell and the APC. This colocalization facilitates the delivery of the immune-stimulatory payload, which then acts on its specific receptor on the APC, leading to downstream signaling events that culminate in an enhanced anti-tumor immune response.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound and its conjugates are proprietary and not fully disclosed in the public domain. However, based on the information available, a general methodology for the synthesis of a related compound, N-(5-(2-amino-3-pentylquinolin-5-yl)pentyl)-1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-3,6,9,12-tetraoxapentadecan-15-amide (ATAC12), is mentioned in patent literature. This suggests that the synthesis of ATAC series compounds involves multi-step organic synthesis to assemble the linker and conjugate it to the payload.

The conjugation to an antibody would likely follow standard bioconjugation techniques, such as cysteine or lysine (B10760008) conjugation, taking advantage of the maleimide (B117702) group on the linker for covalent bond formation with free thiols on the antibody.

Quantitative Data

Specific quantitative data on the physicochemical properties of this compound, such as its solubility, stability, and conjugation efficiency, are not publicly available. The primary quantitative claim found in the context of the associated Fleximer® technology is the potential to achieve a drug-to-antibody ratio (DAR) of up to 20.

| Parameter | Value | Source |

| Maximum Drug-to-Antibody Ratio (DAR) | Up to 20 | Patent Literature (Fleximer® Technology)[1][2][3] |

| Linker Type | Non-cleavable maleimide-PEG4 | Chemical Supplier Data[4][5][6] |

| Conjugation Chemistry | Maleimide-thiol coupling (inferred) | General Bioconjugation Knowledge |

It is important to note that the information on this compound is limited. The data presented here is based on the sparse details available in patents and on chemical supplier websites. For more in-depth information, direct inquiry with the entities that have developed this technology would be necessary.

References

- 1. WO2018140831A2 - Tumor targeting conjugates and methods of use thereof - Google Patents [patents.google.com]

- 2. CA3049791A1 - Tumor targeting conjugates and methods of use thereof - Google Patents [patents.google.com]

- 3. WO2018144955A1 - Construct-peptide compositions and methods of use thereof - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

Therapeutic Targeting of the RORγt Pathway: An In-depth Technical Guide

Introduction

While "ATAC21" is not a recognized gene or protein in standard biological databases, the query likely pertains to the therapeutic targeting of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that has emerged as a highly attractive drug target for a range of autoimmune and inflammatory diseases.[1] This guide will provide a comprehensive overview of RORγt as a therapeutic target, including its function, signaling pathways, and the methodologies used to identify and characterize its modulators, such as inverse agonists.

RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in the immune response and are implicated in the pathology of various autoimmune conditions.[1][2] Dysregulated activity of Th17 cells and their primary effector cytokine, Interleukin-17 (IL-17), is strongly associated with diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[3][4] Consequently, inhibiting RORγt activity presents a promising therapeutic strategy for these conditions.[5]

RORγt Function and Signaling Pathway

RORγt is an isoform of the RORγ nuclear receptor and is selectively expressed in immune cells.[6][7] Its primary function is to act as the master regulator of Th17 cell differentiation.[2] Upon activation of naive CD4+ T cells in the presence of cytokines like TGF-β and IL-6, the expression of RORγt is induced.[1] RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, driving their transcription.[3]

Key downstream targets of RORγt include the genes encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R).[1] The IL-23/IL-17 axis is a central inflammatory pathway, and its activation by RORγt is a critical step in the pathogenesis of many autoimmune diseases.[1][8]

The signaling pathway leading to and from RORγt activation is a complex process involving multiple transcription factors and signaling molecules.

Pharmacological Inhibition of RORγt

Given its central role in promoting inflammation, RORγt is an attractive target for small molecule inhibitors.[9] The activity of RORγt can be modulated by ligands that bind to its ligand-binding domain (LBD).[10] Compounds that inhibit the transcriptional activity of RORγt are known as inverse agonists.[1] These molecules bind to the LBD and promote a conformational change that leads to the recruitment of co-repressors and the dismissal of co-activators, thereby silencing the transcription of RORγt target genes.[11]

Several classes of RORγt inverse agonists have been developed and have shown efficacy in preclinical models of autoimmune diseases.[1][4] These compounds effectively reduce the production of IL-17 and ameliorate disease symptoms.[1]

Quantitative Data on RORγt Inverse Agonists

The following table summarizes representative quantitative data for a potent and selective RORγt inverse agonist, referred to as "cpd 1" in the cited literature.[1]

| Assay Type | Description | Result (IC50) | Reference |

| Biochemical Assay | TR-FRET assay measuring RIP140 co-factor displacement from the human RORγt-LBD. | 2 nM | [1] |

| Cell-based Assay | Inhibition of IL-17A production in polarized human Th17 cells. | 13 nM | [1] |

| In Vivo Efficacy | Reduction of knee swelling in a rat antigen-induced arthritis model. | ED50 = 10 mg/kg | [1] |

Experimental Protocols

The identification and characterization of RORγt inverse agonists involve a series of biochemical and cell-based assays.

Key Experimental Methodologies

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This biochemical assay is used to screen for compounds that disrupt the interaction between the RORγt LBD and a co-activator peptide.[1] The assay measures the FRET signal between a donor fluorophore on the LBD and an acceptor fluorophore on the co-activator. A decrease in the FRET signal indicates that the test compound has displaced the co-activator.[1]

-

Radioligand Binding Assay: This assay determines the ability of a compound to bind to the RORγt LBD by competing with a radiolabeled ligand.[12][13] The amount of radioactivity bound to the receptor is measured in the presence of varying concentrations of the test compound to determine its binding affinity (Ki).[12][13]

-

Primary Human Th17 Cell Assay: This is a cell-based functional assay that measures the ability of a compound to inhibit the production of IL-17A from primary human Th17 cells.[13] Naive CD4+ T cells are differentiated into Th17 cells in vitro, and the amount of IL-17A secreted into the culture medium is quantified by ELISA in the presence and absence of the test compound.[13]

-

In Vivo Models of Autoimmune Disease: The efficacy of RORγt inverse agonists is evaluated in animal models of human autoimmune diseases, such as the antigen-induced arthritis model in rats or the experimental autoimmune encephalomyelitis (EAE) model in mice.[1][8] Disease severity, inflammatory markers, and immune cell populations are assessed following treatment with the test compound.[1][8]

The following diagram illustrates a typical experimental workflow for the discovery and characterization of RORγt inverse agonists.

Conclusion

RORγt has been firmly established as a critical regulator of Th17-mediated inflammation, making it a prime therapeutic target for a multitude of autoimmune diseases. The development of potent and selective RORγt inverse agonists represents a promising therapeutic avenue. Continued research and clinical evaluation of these compounds will be crucial in determining their full therapeutic potential and safety profile for the treatment of these debilitating conditions.

References

- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 2. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]

ATAC21 and its Interaction with CD40: A Technical Overview of a Novel Immune-Stimulating Antibody Conjugate Approach

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific therapeutic program involving ATAC21 and the anti-CD40 antibody SBT-040 was under development by Silverback Therapeutics. This program has been discontinued (B1498344) following the company's merger and strategic shift. Consequently, detailed preclinical and clinical data, as well as specific experimental protocols for this conjugate, are not publicly available. This guide provides a comprehensive overview based on the available information and the broader scientific context of Immune-Stimulating Antibody Conjugates (ISACs), CD40 agonism, and Toll-like receptor (TLR) activation.

Introduction

The engagement of the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily, on antigen-presenting cells (APCs) is a critical step in the initiation and amplification of adaptive immune responses.[1][2][3] Agonistic CD40 antibodies have been a focus of immuno-oncology research for their potential to activate APCs, enhance T-cell priming, and promote anti-tumor immunity.[1][2][3] this compound represents a component of a sophisticated approach to harness the power of CD40 activation in a targeted manner. It is a linker-immune-stimulatory compound designed to be conjugated to a targeting antibody, in this case, the anti-CD40 antibody SBT-040, forming an Immune-Stimulating Antibody Conjugate (ISAC).

This technical guide will delve into the core concepts of the this compound and SBT-040 conjugate, outlining its proposed mechanism of action, the underlying signaling pathways, and representative experimental methodologies for the characterization of such therapeutic modalities.

The SBT-040-ATAC21 Conjugate: A Dual-Action Immunotherapy

The SBT-040-ATAC21 conjugate is an investigational ISAC designed to deliver a potent immune-stimulatory payload directly to CD40-expressing cells. This approach aims to combine the targeting specificity of a monoclonal antibody with the powerful immune activation of a localized adjuvant.

-

SBT-040: A research-grade, humanized monoclonal antibody that specifically binds to the human CD40 receptor. As a CD40 agonist, SBT-040 is intended to mimic the natural ligand, CD40L, thereby activating CD40-expressing cells.

-

This compound: A linker-payload conjugate. The payload is a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA, and their activation triggers a strong innate immune response, including the production of type I interferons and other pro-inflammatory cytokines. The linker is a non-cleavable maleimide-PEG4 derivative, designed to ensure that the TLR7/8 agonist remains attached to the antibody until it is internalized by the target cell.

The overarching strategy is to use the SBT-040 antibody to deliver the this compound payload to CD40-expressing APCs within the tumor microenvironment. This targeted delivery is intended to achieve a localized and potent activation of the innate and adaptive immune systems while minimizing the systemic toxicities associated with the free TLR7/8 agonist.

Proposed Mechanism of Action

The proposed mechanism of action for the SBT-040-ATAC21 conjugate is a multi-step process that leverages the synergistic potential of dual CD40 and TLR7/8 activation.

-

Targeted Binding: The SBT-040 component of the ISAC binds to the CD40 receptor on the surface of APCs, such as dendritic cells (DCs), macrophages, and B cells.

-

Internalization: Upon binding, the CD40 receptor-ISAC complex is internalized by the APC.

-

Payload Release and TLR7/8 Activation: Inside the cell, the TLR7/8 agonist component of this compound is released and engages with endosomal TLR7 and TLR8.

-

Synergistic Immune Activation: The concurrent agonistic signal from SBT-040 on CD40 and the activation of TLR7/8 by the this compound payload are hypothesized to lead to a potent and synergistic activation of the APC.

-

Enhanced Anti-Tumor Immunity: Activated APCs are expected to exhibit enhanced antigen presentation, increased expression of co-stimulatory molecules, and secretion of pro-inflammatory cytokines, leading to the robust priming and activation of tumor-specific T cells and a broad anti-tumor immune response.

Signaling Pathways

The interaction of the SBT-040-ATAC21 conjugate with APCs is expected to trigger two key signaling pathways, with potential for significant crosstalk and synergy.

CD40 Signaling Pathway

Engagement of CD40 by SBT-040 is anticipated to initiate the canonical CD40 signaling cascade. This involves the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of the CD40 receptor. This, in turn, activates downstream signaling pathways, including the canonical and non-canonical NF-κB pathways and the mitogen-activated protein kinase (MAPK) pathways (JNK, p38, and ERK). These pathways culminate in the upregulation of genes involved in immune activation, cell survival, and proliferation.

TLR7/8 Signaling Pathway

Following internalization, the TLR7/8 agonist from this compound activates endosomal TLR7 and TLR8. This leads to the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade involving IRAK kinases and TRAF6. This pathway ultimately activates the transcription factors NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons.

Synergistic Signaling

The convergence of the CD40 and TLR7/8 signaling pathways on common downstream effectors like NF-κB and MAPKs is expected to lead to a synergistic amplification of the immune response. This synergy can result in a more robust and durable activation of APCs than could be achieved with either agent alone.

Quantitative Data Summary

Due to the discontinuation of the SBT-040-ATAC21 program, specific quantitative data from preclinical or clinical studies are not available in the public domain. The following table presents representative data that would be generated to characterize such a conjugate, based on typical assays used in the field.

| Parameter | Assay Type | Representative Value (Illustrative) | Significance |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 1-10 nM | Measures the strength of the interaction between SBT-040 and the CD40 receptor. |

| In Vitro Potency (EC50) | Cytokine Release Assay (e.g., IL-12) | 0.1-1 µg/mL | Quantifies the concentration of the conjugate required to induce a half-maximal immune response in APCs. |

| Tumor Cell Killing (IC50) | Co-culture with T cells | 5-50 µg/mL | Measures the concentration of the conjugate needed to inhibit the growth of tumor cells by 50% in the presence of immune cells. |

| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | >70% TGI at 10 mg/kg | Assesses the anti-tumor activity of the conjugate in animal models. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the SBT-040-ATAC21 conjugate are not publicly available. The following sections outline general methodologies that would be employed in the development of a similar ISAC.

Synthesis and Conjugation Workflow

The generation of an ISAC like SBT-040-ATAC21 involves a multi-step process of antibody production, linker-payload synthesis, and conjugation.

1. Antibody Production and Purification:

-

The anti-CD40 antibody (SBT-040) would be produced in a mammalian expression system, such as Chinese Hamster Ovary (CHO) cells.

-

The antibody would then be purified from the cell culture supernatant using standard chromatography techniques, such as Protein A affinity chromatography.

2. Linker-Payload (this compound) Synthesis:

-

The TLR7/8 agonist payload would be synthesized through multi-step organic chemistry.

-

The non-cleavable maleimide-PEG4 linker would be synthesized separately.

-

The linker and payload would be chemically conjugated to form the this compound linker-payload.

3. Conjugation of this compound to SBT-040:

-

The purified SBT-040 antibody would be treated with a reducing agent to partially reduce the interchain disulfide bonds, exposing free cysteine residues.

-

The maleimide (B117702) group on the this compound linker would then react with the free sulfhydryl groups on the antibody to form a stable thioether bond.

-

The resulting SBT-040-ATAC21 conjugate would be purified to remove any unconjugated antibody and linker-payload.

In Vitro Characterization Assays

A battery of in vitro assays would be necessary to characterize the binding, potency, and mechanism of action of the SBT-040-ATAC21 conjugate.

-

Binding Affinity: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the binding kinetics (kon, koff) and affinity (Kd) of the conjugate to recombinant human CD40.

-

Cell-Based Binding: Flow cytometry would be used to confirm the binding of the conjugate to CD40-expressing cells.

-

APC Activation Assays: Primary human DCs or macrophages would be treated with the conjugate, and the upregulation of activation markers (e.g., CD80, CD86, HLA-DR) would be measured by flow cytometry. The secretion of cytokines (e.g., IL-12, TNF-α, IFN-α) into the cell culture supernatant would be quantified by ELISA or multiplex bead array.

-

T-Cell Priming Assay: APCs treated with the conjugate and a model antigen would be co-cultured with naive T cells. T-cell proliferation and cytokine production (e.g., IFN-γ) would be measured to assess the ability of the conjugate to enhance T-cell priming.

In Vivo Preclinical Evaluation

The anti-tumor efficacy and pharmacokinetic properties of the SBT-040-ATAC21 conjugate would be evaluated in animal models.

-

Pharmacokinetics (PK): The concentration of the conjugate in the plasma of mice or non-human primates would be measured over time after administration to determine its half-life and clearance.

-

Tumor Models: Human tumor xenograft models in immunocompromised mice reconstituted with human immune cells, or syngeneic tumor models in immunocompetent mice, would be used to evaluate the anti-tumor activity of the conjugate. Tumor growth would be monitored over time, and changes in the tumor microenvironment (e.g., immune cell infiltration) would be assessed by immunohistochemistry or flow cytometry.

Conclusion

The SBT-040-ATAC21 conjugate represents an innovative approach in immuno-oncology, aiming to combine the targeted activation of the CD40 pathway with the potent, localized delivery of a TLR7/8 agonist. While the discontinuation of its development program limits the availability of specific data, the underlying scientific rationale remains compelling. The principles of targeted immune activation through ISACs continue to be an active area of research and hold promise for the development of novel cancer immunotherapies. This technical guide provides a framework for understanding the core concepts and methodologies associated with this and similar therapeutic strategies.

References

- 1. TLR7 and CD40 cooperate in IL-6 production via enhanced JNK and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined TLR and CD40 Triggering Induces Potent CD8+ T Cell Expansion with Variable Dependence on Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like receptors and CD40 modulate each other's expression affecting Leishmania major infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Conjugation of ATAC21 to Antibodies

Introduction

ATAC21 is a pre-activated linker-payload molecule designed for the straightforward conjugation to antibodies, creating potent antibody-drug conjugates (ADCs). It incorporates an immune-stimulatory compound payload attached to a non-cleavable linker. The linker is functionalized with both a maleimide (B117702) group and a succinimidyl (NHS) ester group, offering flexibility in the conjugation strategy. This allows for covalent attachment to either free thiol (sulfhydryl) groups or primary amines on the antibody, respectively. The choice of conjugation method will depend on the antibody's intrinsic characteristics and the desired degree of control over the conjugation sites and the final drug-to-antibody ratio (DAR).

This document provides detailed protocols for the conjugation of this compound to a target antibody, as well as methods for the purification and characterization of the resulting conjugate.

Mechanism of Action of this compound-Antibody Conjugates

Antibody-drug conjugates function by leveraging the specificity of a monoclonal antibody to deliver a potent cytotoxic or immune-modulating payload directly to target cells that express a specific antigen on their surface.[1][2] Once the ADC binds to its target antigen, the complex is internalized by the cell, typically through receptor-mediated endocytosis.[2] The ADC is then trafficked to intracellular compartments, such as lysosomes. For ADCs with non-cleavable linkers, the antibody component is degraded within the lysosome, leading to the release of the payload-linker-amino acid complex, which can then exert its biological effect.[3] In the case of an immune-stimulatory payload like that in this compound, its release inside the target cell (e.g., a cancer cell or an immune cell) is intended to trigger a localized immune response.

Experimental Protocols

Two primary methods for conjugating this compound to an antibody are detailed below: conjugation via free thiols (maleimide chemistry) and conjugation via primary amines (NHS ester chemistry).

Protocol 1: Thiol-Maleimide Conjugation

This method involves the reaction of the maleimide group on this compound with free thiol groups on the antibody. Most antibodies do not have readily available free thiols; therefore, a reduction step is typically required to break the interchain disulfide bonds in the hinge region of the antibody, generating reactive thiol groups.

Materials:

-

Target Antibody (in a buffer free of amines and thiols, e.g., PBS)

-

This compound

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Quenching Reagent: N-ethylmaleimide (NEM) or L-Cysteine

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains preservatives like sodium azide (B81097) or stabilizing proteins like BSA, they must be removed. This can be achieved by dialysis against PBS or by using an antibody purification kit.

-

The antibody should be at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5).

-

-

Antibody Reduction (Thiol Generation):

-

Bring the antibody solution to room temperature.

-

Add a 10- to 20-fold molar excess of TCEP solution (e.g., from a 10 mM stock in water) to the antibody solution.[][5] Alternatively, DTT can be used.[6][7]

-

Incubate the reaction mixture for 30-60 minutes at 37°C.[7] The incubation time and temperature may need to be optimized for the specific antibody.[6]

-

To prevent re-oxidation of the thiols, it is advisable to perform this step in an oxygen-free environment (e.g., by purging with nitrogen or argon).[8]

-

Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with degassed PBS (pH 7.0-7.5).[8]

-

-

Conjugation Reaction:

-

Immediately after purification of the reduced antibody, determine its concentration.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced antibody solution with gentle stirring.[]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

-

Quenching:

-

To quench any unreacted maleimide groups on this compound, add a 2-fold molar excess of L-Cysteine or NEM relative to the initial amount of this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the this compound-antibody conjugate from unconjugated this compound and other reaction byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.[10]

-

Protocol 2: Amine-NHS Ester Conjugation

This method targets the primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, for conjugation with the NHS ester group of this compound. This method does not require a reduction step.

Materials:

-

Target Antibody (in a buffer free of amines, e.g., PBS)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer like Tris, it must be exchanged into an amine-free buffer such as PBS.

-

Adjust the antibody solution to a concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[11][12] This can be done by adding one-tenth volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution in PBS.[11]

-

-

Conjugation Reaction:

-

Quenching:

-

Quench the reaction by adding a sufficient volume of 1 M Tris-HCl, pH 8.0, to achieve a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the this compound-antibody conjugate using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS to remove unconjugated this compound and quenching reagent.[10]

-

Data Presentation

The successful conjugation of this compound to the antibody should be confirmed, and the key characteristics of the conjugate should be determined.

Table 1: Conjugation Reaction Parameters

| Parameter | Thiol-Maleimide Conjugation | Amine-NHS Ester Conjugation |

| Antibody Concentration | 2-10 mg/mL | 2-5 mg/mL |

| Reaction Buffer | PBS, pH 7.0-7.5 | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |

| Reducing Agent | TCEP or DTT | Not Applicable |

| Molar Ratio (this compound:Ab) | 5:1 to 10:1 | 10:1 to 20:1 |

| Reaction Time | 1-2 hours (RT) or O/N (4°C) | 1 hour (RT) |

| Quenching Reagent | L-Cysteine or NEM | Tris-HCl |

Table 2: Characterization of this compound-Antibody Conjugate

The following table presents example data for a typical antibody-ATAC21 conjugate. The actual values will need to be determined experimentally.

| Characteristic | Expected Value | Method of Analysis |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC)-HPLC[13][14], UV/Vis Spectroscopy[13] |

| Conjugate Purity | >95% | Size Exclusion Chromatography (SEC)-HPLC |

| Free Drug Level | <1% | Reversed-Phase (RP)-HPLC |

| Antigen Binding Affinity (KD) | <10 nM | Surface Plasmon Resonance (SPR) or ELISA |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: General experimental workflow for the conjugation of this compound to an antibody.

Signaling Pathway Diagram

Since this compound contains an immune-stimulatory compound and has been associated with anti-CD40 antibodies, the following diagram illustrates a simplified CD40 signaling pathway in an antigen-presenting cell (APC), such as a B cell or dendritic cell. The binding of a CD40 agonist, such as an anti-CD40 antibody conjugated to this compound, would initiate this cascade, leading to immune activation.

Caption: Simplified CD40 signaling pathway activated by an anti-CD40 antibody conjugate.

References

- 1. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotium.com [biotium.com]

- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 13. pharmiweb.com [pharmiweb.com]

- 14. researchgate.net [researchgate.net]

Revolutionizing Immunotherapy Research: Applications of ATAC-seq in Deciphering the Epigenetic Landscape of Anti-Tumor Immunity

The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) has emerged as a powerful tool in immunotherapy research, offering unprecedented insights into the epigenetic regulation of immune cells and the tumor microenvironment. By identifying regions of open chromatin, ATAC-seq provides a genome-wide map of active regulatory elements, such as promoters and enhancers, and the transcription factors that orchestrate gene expression programs critical to anti-tumor immunity. These application notes detail the utility of ATAC-seq in elucidating mechanisms of response and resistance to immunotherapy, with accompanying protocols for researchers, scientists, and drug development professionals.